molecular formula C16H18ClNO2 B14512755 Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate CAS No. 63233-41-0

Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate

Cat. No.: B14512755
CAS No.: 63233-41-0
M. Wt: 291.77 g/mol
InChI Key: FMUGJBTVTCFHKZ-UHFFFAOYSA-N
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Description

Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group, two methyl groups, and an ethyl acetate moiety.

Preparation Methods

The synthesis of Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 4-chlorophenylacetone. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the chlorine atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, leading to antiviral effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate can be compared with other indole derivatives, such as:

    Ethyl 1-(4-chlorophenyl)-5,6-dimethyl-7,8a-diphenyl-4,5,6,8a-tetrahydro-1H-[1,2,4]triazolo[4,3-c][1,3]diazine-3-carboxylate: This compound has a similar structure but contains additional triazole and diazine rings, which may confer different biological activities.

    4-Chlorophenylacetylene: Although structurally different, this compound shares the 4-chlorophenyl group and is used as a pharmaceutical intermediate.

The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which may result in distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

ethyl 2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-4-20-16(19)10-13-9-11(2)18(12(13)3)15-7-5-14(17)6-8-15/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUGJBTVTCFHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N(C(=C1)C)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60795960
Record name Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60795960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63233-41-0
Record name Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60795960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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